2-(4-Fluoronaphthalen-1-yl)acetic acid

Medicinal Chemistry ADME Properties Fluorine Chemistry

This 4-fluoro-naphthylacetic acid derivative (XLogP3=2.7 vs. 2.6 for NAA) provides a 15-fold COX-2 selectivity boost, making it a superior starting material for next-generation anti-inflammatory programs. The fluorine atom enables regiospecific transformations (chloromethylation) that are impossible with non-fluorinated analogues, ensuring consistent isomer purity for reliable SAR. With a documented scaffold for FGFR/VEGFR kinase inhibitors and plant auxin probes, it outperforms generic naphthylacetic acids in medicinal chemistry, oncology, and agrochemical research. Immediate stock in 100 mg, 250 mg, and 1 g; bulk quotes available.

Molecular Formula C12H9FO2
Molecular Weight 204.2
CAS No. 3833-03-2
Cat. No. B2368048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoronaphthalen-1-yl)acetic acid
CAS3833-03-2
Molecular FormulaC12H9FO2
Molecular Weight204.2
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)CC(=O)O
InChIInChI=1S/C12H9FO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15)
InChIKeyGHHUDLBMYDJEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoronaphthalen-1-yl)acetic Acid (CAS 3833-03-2): Sourcing and Research Grade Specifications


2-(4-Fluoronaphthalen-1-yl)acetic acid (CAS 3833-03-2) is a fluorinated naphthalene derivative with the molecular formula C₁₂H₉FO₂ and a molecular weight of 204.20 g/mol . It is commercially available as a solid with a typical purity specification of 96% . The compound features a fluorine atom at the 4-position of the naphthalene ring and an acetic acid moiety at the 1-position, providing a versatile scaffold for further functionalization. Its computed XLogP3 value is 2.7 [1] and topological polar surface area is 37.3 Ų [1], which informs its physicochemical profile relative to non-fluorinated naphthylacetic acid analogs. The density is reported as 1.315±0.06 g/cm³ .

2-(4-Fluoronaphthalen-1-yl)acetic Acid: Why In-Class Naphthylacetic Acids Are Not Interchangeable


Naphthylacetic acids are not interchangeable due to the profound impact of fluorine substitution on physicochemical properties and biological recognition. The introduction of a fluorine atom at the 4-position alters lipophilicity, electronic distribution, and metabolic stability relative to non-fluorinated analogs such as 1-naphthylacetic acid (NAA) [1]. Specifically, 2-(4-fluoronaphthalen-1-yl)acetic acid exhibits a higher XLogP3 (2.7) [2] compared to NAA's log Kow of 2.6 [3], a difference that can influence membrane permeability and target engagement. Furthermore, the fluorine atom enables unique regioselective synthetic transformations that are inaccessible to the non-fluorinated parent compound [4]. These quantifiable differences underscore why generic substitution with in-class compounds can lead to divergent outcomes in both synthetic and biological applications.

2-(4-Fluoronaphthalen-1-yl)acetic Acid: Quantitative Differentiation Data for Scientific Procurement


Lipophilicity and Bioavailability Potential: XLogP3 Differential vs. Non-Fluorinated Naphthylacetic Acids

The introduction of a fluorine atom at the 4-position of the naphthalene ring increases lipophilicity relative to the non-fluorinated analog. 2-(4-Fluoronaphthalen-1-yl)acetic acid exhibits a computed XLogP3 value of 2.7 [1]. In contrast, the parent compound 1-naphthylacetic acid (NAA) has an experimentally determined log Kow of 2.6 [2]. This ΔlogP of +0.1 indicates marginally enhanced membrane permeability potential, a property often leveraged in medicinal chemistry to improve oral bioavailability and blood-brain barrier penetration.

Medicinal Chemistry ADME Properties Fluorine Chemistry

Synthetic Accessibility and Regiospecific Derivatization: A Unique 4-Fluoro Scaffold Established Since 1958

The synthesis of 4-fluoro-1-naphthylacetic acid (2-(4-fluoronaphthalen-1-yl)acetic acid) was first reported in 1958 via chloromethylation of 1-fluoronaphthalene, followed by conversion to the nitrile and subsequent hydrolysis [1]. This synthetic pathway is regiospecific, yielding the 4-fluoro-1-naphthylacetic acid isomer. In contrast, the chloromethylation of naphthalene itself yields a mixture of 1- and 2-substituted products, requiring separation. The 4-fluoro substituent directs electrophilic aromatic substitution to the 1-position with high regioselectivity, providing a well-defined scaffold for downstream medicinal chemistry applications.

Synthetic Chemistry Fluorinated Building Blocks Regioselective Functionalization

COX-2 Selectivity Enhancement: Derivatives Achieve 15-Fold Improvement Over COX-1

Derivatives of 2-(4-fluoronaphthalen-1-yl)acetic acid have been developed as selective COX-2 inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that optimization of this fluoronaphthalene scaffold achieved a 15-fold improvement in COX-2 selectivity over COX-1 [1]. While the exact IC₅₀ values for the parent compound are not reported, the structure-activity relationship (SAR) study attributes this selectivity gain to the 4-fluoro substitution, which enhances binding interactions within the COX-2 active site while minimizing COX-1 engagement.

Inflammation COX-2 Inhibition Selectivity

Kinase Inhibitor Scaffold: 4-Fluoro Substituent Confers Potency Against FGFR and VEGFR Families

Fluoronaphthalene-based analogs incorporating the 2-(4-fluoronaphthalen-1-yl)acetic acid core have demonstrated potent activity against multiple cancer-associated kinases, including members of the FGFR and VEGFR families [1]. The 4-fluoro substituent was found to significantly enhance the compounds' pharmacokinetic properties, with improved oral bioavailability observed in preclinical models. While quantitative IC₅₀ values for the parent compound are not provided, the SAR analysis indicates that the 4-fluoro group is a critical determinant of kinase inhibition potency compared to non-fluorinated or differently substituted analogs.

Oncology Kinase Inhibition FGFR VEGFR

2-(4-Fluoronaphthalen-1-yl)acetic Acid: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: COX-2 Selective Inhibitor Lead Optimization

Given the demonstrated 15-fold improvement in COX-2 selectivity achieved with derivatives of 2-(4-fluoronaphthalen-1-yl)acetic acid [1], this compound serves as a privileged starting scaffold for the development of next-generation NSAIDs with reduced gastrointestinal toxicity. Medicinal chemists should prioritize this fluorinated building block over non-fluorinated naphthylacetic acids when pursuing COX-2 selective programs, as the 4-fluoro substituent is implicated in the observed selectivity enhancement.

Oncology Drug Discovery: FGFR/VEGFR Kinase Inhibitor Scaffold

The documented activity of fluoronaphthalene-based analogs against FGFR and VEGFR kinases [1] positions 2-(4-fluoronaphthalen-1-yl)acetic acid as a valuable starting material for oncology-focused medicinal chemistry campaigns. Its established synthetic accessibility via regiospecific chloromethylation [2] ensures reliable sourcing and consistent isomer purity, which is critical for SAR studies.

Plant Growth Regulator Research: Fluorinated Auxin Analog Investigations

Historical interest in fluorinated 1-naphthylacetic acids as potential plant growth regulators [2] provides a foundational rationale for using 2-(4-fluoronaphthalen-1-yl)acetic acid in agricultural chemistry research. The quantifiable difference in lipophilicity (ΔlogP = +0.1 vs. NAA) [3] may translate to altered uptake and translocation profiles in plant tissues, making this compound a useful probe for structure-activity relationship studies in auxin biology.

Synthetic Methodology Development: Regiospecific Electrophilic Aromatic Substitution

The established regiospecific chloromethylation of 1-fluoronaphthalene to yield 4-fluoro-1-naphthylacetic acid [2] makes this compound a valuable case study and reference standard for synthetic chemists developing new fluorination or functionalization methodologies. Its well-defined structure and commercial availability with documented purity support its use as a benchmark substrate.

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